molecular formula C25H27NO2 B083573 N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide CAS No. 14593-11-4

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide

Cat. No. B083573
CAS RN: 14593-11-4
M. Wt: 373.5 g/mol
InChI Key: IWVHEAPNZYLYDY-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide, also known as ET-1, is a peptide that has been widely studied for its biochemical and physiological effects. ET-1 is a potent vasoconstrictor that regulates blood flow and plays a critical role in the cardiovascular system. In recent years, ET-1 has been extensively investigated for its potential therapeutic applications in various diseases.

Mechanism Of Action

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide exerts its effects by binding to specific receptors on the surface of cells. The two main receptors for N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide are ETA and ETB receptors. ETA receptors are predominantly expressed on smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed on endothelial cells and mediate vasodilation. The binding of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide to its receptors activates various intracellular signaling pathways, leading to changes in cellular function.

Biochemical And Physiological Effects

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has a wide range of biochemical and physiological effects. It is a potent vasoconstrictor that regulates blood flow and plays a critical role in the cardiovascular system. N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide also has effects on the kidney, where it regulates sodium and water reabsorption. In addition, N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has been shown to have effects on the nervous system, immune system, and cancer cells.

Advantages And Limitations For Lab Experiments

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has several advantages for laboratory experiments. It is a well-characterized peptide with a known mechanism of action. N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide can be synthesized using solid-phase peptide synthesis, which allows for the production of large quantities of the peptide. However, N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide also has some limitations for laboratory experiments. It is a potent vasoconstrictor that can cause significant changes in blood flow and blood pressure, which can complicate experimental design. In addition, the synthesis of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide is a complex process that requires expertise in peptide chemistry.

Future Directions

There are several potential future directions for research on N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide. One area of interest is the development of novel therapies for diseases that involve dysregulation of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide signaling, such as hypertension and heart failure. Another area of interest is the investigation of the role of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide in cancer, where it has been shown to have both pro-tumor and anti-tumor effects. Additionally, there is interest in the development of new tools and techniques for studying N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide signaling, such as the use of genetically encoded biosensors.

Synthesis Methods

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide can be synthesized using a solid-phase peptide synthesis method. The synthesis involves the coupling of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography. The synthesis of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide is a complex process that requires expertise in peptide chemistry.

Scientific Research Applications

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has been studied extensively for its role in the cardiovascular system. It is involved in the regulation of blood flow, blood pressure, and vascular tone. N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has also been implicated in the pathogenesis of various diseases, including hypertension, heart failure, and atherosclerosis. In addition, N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has been shown to have potential therapeutic applications in various conditions, including pulmonary hypertension, cancer, and kidney disease.

properties

CAS RN

14593-11-4

Product Name

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

N-ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide

InChI

InChI=1S/C25H27NO2/c1-3-26(20(2)27)24(21-13-7-4-8-14-21)19-25(28,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,28H,3,19H2,1-2H3

InChI Key

IWVHEAPNZYLYDY-UHFFFAOYSA-N

SMILES

CCN(C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3)C(=O)C

Canonical SMILES

CCN(C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3)C(=O)C

synonyms

N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide

Origin of Product

United States

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